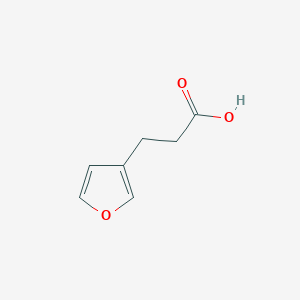

3-(Furan-3-yl)propanoic acid

Description

Contextualization of Furan-Substituted Aliphatic Carboxylic Acids within Organic Chemistry

Furan-substituted aliphatic carboxylic acids represent a noteworthy class of organic compounds, integrating an aromatic furan (B31954) ring with a flexible aliphatic carboxylic acid chain. The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, imparts distinct electronic and steric characteristics to these molecules. chemicalbook.comvulcanchem.com The oxygen atom's lone pair of electrons contributes to the ring's aromaticity, making it an electron-rich system susceptible to various chemical transformations. chemicalbook.com

The aliphatic carboxylic acid portion provides a site for a range of chemical reactions, including esterification, amidation, and reduction. The interplay between the aromatic furan ring and the acidic side chain results in a molecule with dual functionality, opening avenues for the synthesis of diverse and complex structures. These compounds serve as valuable building blocks in organic synthesis, allowing for the construction of more intricate molecular architectures. rsc.org

Significance of Propanoic Acid Scaffolds in Synthetic and Biological Sciences

The propanoic acid scaffold, a three-carbon carboxylic acid unit, is a fundamental structural motif in both synthetic and biological chemistry. Its presence in a molecule can significantly influence its physical, chemical, and biological properties. In synthetic chemistry, the propanoic acid moiety offers a versatile handle for chemical modification, enabling the creation of libraries of related compounds for structure-activity relationship studies. smolecule.com

From a biological perspective, the propanoic acid framework is found in numerous naturally occurring and synthetic molecules with a wide range of biological activities. nih.gov For instance, certain propanoic acid derivatives are known to interact with enzymes and receptors within biological systems. smolecule.com The incorporation of a propanoic acid scaffold into a molecule can affect its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

Overview of 3-(Furan-3-yl)propanoic Acid as a Research Target

This compound is a specific isomer within the family of furan-substituted propanoic acids. Its structure consists of a furan ring connected at the 3-position to a propanoic acid chain. This particular arrangement of the furan ring and the propanoic acid side chain dictates its unique chemical reactivity and potential for forming specific interactions with other molecules.

As a research target, this compound is of interest for several reasons. Its synthesis provides a platform for exploring and developing new synthetic methodologies in heterocyclic chemistry. google.com Furthermore, the presence of both a furan ring and a carboxylic acid group makes it a candidate for the synthesis of novel polymers and materials. The study of its derivatives allows for the investigation of how structural modifications influence chemical and physical properties.

Historical Perspectives and Early Investigations of Furan-Derived Carboxylic Acids

The history of furan-derived compounds dates back to the 18th century, with the discovery of pyromucic acid (2-furoic acid) in 1780. atamanchemicals.com Early research focused on the isolation of furan derivatives from natural sources, such as wood tar. atamanchemicals.com A significant advancement in furan chemistry was the development of methods to produce furfural (B47365), an aldehyde derivative of furan, from agricultural byproducts like corn cobs and oat hulls. atamanchemicals.com This made furfural a readily available and inexpensive starting material for the synthesis of a wide range of other furan compounds. chemicalbook.comatamanchemicals.com

Investigations into furan carboxylic acids have been ongoing, with studies exploring their synthesis and reactivity. e3s-conferences.orgresearchgate.netfrontiersin.org The development of new catalytic systems and reaction conditions has enabled more efficient and selective syntheses of various furan carboxylic acid isomers and their derivatives. e3s-conferences.orgorganic-chemistry.org These early and ongoing studies have laid the groundwork for the current understanding and exploration of compounds like this compound.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamental to understanding its behavior in chemical reactions and biological systems. Below is a table summarizing some of its key predicted and reported properties.

| Property | Value |

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| InChIKey | SPRXJNFEKDNZEI-UHFFFAOYSA-N |

| Predicted XlogP | 0.7 |

| Monoisotopic Mass | 140.04735 Da |

| Data sourced from PubChem. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRXJNFEKDNZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536285 | |

| Record name | 3-(Furan-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90048-04-7 | |

| Record name | 3-(Furan-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(furan-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Furan 3 Yl Propanoic Acid and Its Precursors

Retrosynthetic Analysis of the 3-(Furan-3-yl)propanoic Acid Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary bond disconnections are considered:

Disconnection 1 (C3-Cα bond): This involves breaking the bond between the furan (B31954) ring and the propanoic acid side chain. This approach suggests a furan-3-yl nucleophile (e.g., 3-furyllithium or a 3-furyl Grignard reagent) reacting with a three-carbon electrophile, or a furan-3-yl electrophile (e.g., 3-bromofuran) reacting with a three-carbon nucleophile. This is often a convergent approach.

Disconnection 2 (Cα-Cβ bond or functional group interconversion): This strategy involves attaching a shorter precursor to the furan ring and then elongating it to form the propanoic acid side chain. For example, starting with 3-furaldehyde (B129913), a Knoevenagel or Wittig-type reaction could install a propenoic acid side chain, which is then reduced to the desired propanoic acid. This represents a more linear strategy.

These disconnections lead to key precursors such as 3-bromofuran (B129083), 3-furaldehyde, or furan itself, and three-carbon synthons like acrylates or malonic acid derivatives.

Approaches to the Construction of the Furan-3-yl Moiety

Synthesizing a 3-substituted furan core is less straightforward than accessing 2- or 2,5-substituted furans. Electrophilic aromatic substitution on furan itself typically occurs at the C2 and C5 positions. Therefore, constructing the 3-substituted pattern often requires building the ring from acyclic precursors or utilizing specific reactions on pre-functionalized furans.

Key methods include:

Cyclization of Acyclic Precursors: One of the classical methods involves the thermal cyclization and dehydration of 1,2,3,4-tetraols, though this route can lack efficiency. More modern approaches utilize transition-metal-catalyzed cyclizations of specifically designed acyclic starting materials. For instance, reductive annulation of 1,1,1-trichloroethyl propargyl ethers mediated by catalytic Cr(II) can yield 3-substituted furans. acs.org

Elaboration of 3-Furoic Acid: Improved procedures for the synthesis of 3-furoic acid have made it a viable starting material. rsc.org The carboxylic acid group can be converted into other functionalities, such as an aldehyde or a halide, which then serve as handles for further reactions.

Metalation of Furan Derivatives: Direct metalation of furan at the C3 position is difficult. However, 3-lithium furans can be generated and reacted with various electrophiles to create 3-substituted systems. researchgate.net

A common and practical precursor for many 3-substituted furans is 3-furaldehyde . Its synthesis can be achieved through a multi-step sequence starting from malic acid, which is converted to 3-furancarboxylic acid and subsequently to the aldehyde. acs.org Alternatively, it can be prepared by the oxidation of 3-furanmethanol (B180856) using reagents like manganese dioxide. chemicalbook.com

Strategies for the Elaboration of the Propanoic Acid Side Chain

Once a suitable 3-substituted furan precursor is obtained, the propanoic acid side chain can be introduced through several established organic transformations.

From 3-Furaldehyde: A prominent strategy starts with 3-furaldehyde.

Knoevenagel or Perkin Condensation: Reaction of 3-furaldehyde with malonic acid (Knoevenagel) or acetic anhydride (B1165640) (Perkin) can yield 3-(furan-3-yl)propenoic acid.

Catalytic Hydrogenation: The resulting α,β-unsaturated acid can then be selectively hydrogenated to saturate the carbon-carbon double bond without affecting the furan ring. Catalysts based on palladium, ruthenium, or iridium are often employed for such transformations. rsc.orgmdpi.com

From 3-Halofurans: Using a precursor like 3-bromofuran, transition metal-catalyzed cross-coupling reactions are highly effective.

Mizoroki-Heck Reaction: The palladium-catalyzed coupling of 3-bromofuran with an acrylate (B77674) ester (e.g., methyl acrylate or ethyl acrylate) forms the corresponding 3-(furan-3-yl)propenoate ester. ugent.benih.gov

Hydrogenation and Hydrolysis: The double bond of the resulting ester is hydrogenated, followed by ester hydrolysis under acidic or basic conditions to yield the final propanoic acid.

Convergent and Linear Synthesis Routes to this compound

Both convergent and linear strategies can be devised for the synthesis of this compound, each with distinct advantages and disadvantages.

Linear Synthesis: A linear sequence involves the stepwise modification of a single starting material. A prime example is the route starting from 3-furaldehyde.

Route: 3-Furaldehyde → 3-(Furan-3-yl)propenoic acid → this compound

Advantages: This approach is often straightforward and easy to follow.

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the molecule separately and then combining them at a later stage.

Route: This approach would involve the independent synthesis of a 3-halofuran (e.g., 3-bromofuran) and a suitable three-carbon side chain precursor. These two fragments are then coupled, for instance, via a Heck reaction with an acrylate.

Disadvantages: It may require more complex coupling reactions to join the fragments.

The choice between a linear and convergent approach depends on the availability and cost of starting materials, as well as the efficiency of the individual reactions in each pathway.

Utilization of Catalytic Reactions in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of furan derivatives and the elaboration of their side chains.

Palladium Catalysis: The Mizoroki-Heck reaction, catalyzed by palladium complexes, is a powerful tool for forming the C-C bond between a 3-halofuran and an acrylate, establishing the propenoate side chain. nih.gov

Rhodium Catalysis: Hydroformylation of substituted propargylic alcohols using rhodium catalysts offers a regioselective method for synthesizing 3-substituted furans, which could serve as precursors. researchgate.net

Hydrogenation Catalysts: The selective reduction of the C=C double bond in a 3-(furan-3-yl)propenoic acid intermediate is a critical step. Heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts based on ruthenium and iridium are effective for this transformation, often under mild conditions, preserving the sensitive furan ring. rsc.orgrwth-aachen.deresearchgate.net

These catalytic methods offer advantages such as high efficiency, selectivity, and the ability to operate under milder conditions compared to stoichiometric reactions.

Discussion of Green Chemistry Principles in Synthetic Route Design for Furan-Propanoic Acid Systems

The synthesis of furan-based compounds is intrinsically linked to green chemistry, as many primary furan platform chemicals, like furfural (B47365), are derived from renewable biomass. When designing a synthesis for this compound, several green principles can be applied:

Use of Renewable Feedstocks: If the furan core can be sourced from biomass-derived precursors (e.g., through modification of furfural or 5-hydroxymethylfurfural), the synthesis aligns with the principle of using renewable resources.

Atom Economy: Reactions like catalytic hydrogenation are highly atom-economical as they incorporate all atoms from the hydrogen molecule into the substrate. Cross-coupling reactions like the Heck reaction can also be designed to be efficient, although they generate stoichiometric byproducts.

Catalysis: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. Catalysts reduce waste by being used in small amounts and allowing for reactions that might otherwise require harsh conditions or protecting groups.

Process Intensification: The development of continuous flow processes for key steps, such as hydrogenation or cross-coupling, can improve safety, efficiency, and scalability, further enhancing the "green" credentials of the synthesis.

Synthesis of Enantiopure this compound

The parent compound, this compound, is achiral as it does not possess any stereogenic centers. Therefore, the synthesis of an enantiopure version is not applicable.

However, if a substituent were introduced on the propanoic acid side chain, for example at the C2 (α) or C3 (β) position, a chiral center would be created. In such a case, enantiopure derivatives could be synthesized using several established strategies:

Chiral Resolution: A racemic mixture of the substituted acid could be resolved using a chiral amine to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: An asymmetric hydrogenation of a suitably substituted propenoic acid precursor using a chiral catalyst could directly yield an enantiomerically enriched product.

Chiral Pool Synthesis: Starting from a readily available enantiopure precursor could also be a viable route to an enantiopure derivative.

Derivatization Strategies and Analogue Synthesis of 3 Furan 3 Yl Propanoic Acid

Chemical Transformations of the Carboxylic Acid Functional Group

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to enhance lipophilicity and modify bioavailability. Standard acid-catalyzed esterification using an alcohol in the presence of a strong acid like sulfuric acid (H₂SO₄) or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are effective methods. vulcanchem.com For instance, the reaction of 3-(furan-3-yl)propanoic acid with various alcohols can yield a library of ester derivatives with tailored properties.

Amidation: Amide formation is crucial for building larger molecules, including peptide mimics and other bioactive conjugates. This is typically achieved by activating the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an amine. vulcanchem.comresearchgate.net This reaction is highly versatile, allowing for the introduction of a wide array of substituents through the choice of the amine coupling partner. evitachem.comvulcanchem.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate which is then attacked by the amine to form the stable amide bond. researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(furan-3-yl)propan-1-ol (B2809415). This transformation removes the acidic proton and introduces a hydroxyl group, which can serve as a handle for further functionalization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. An alternative pathway involves the catalytic hydrogenation of unsaturated precursors, such as (E)-3-(3-furyl)prop-2-en-1-ol, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 3-(furan-3-yl)propan-1-ol. google.com

| Transformation | Typical Reagents | Product Functional Group | Key Application |

|---|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ or DCC | Ester (-COOR) | Increased lipophilicity, prodrug design |

| Amidation | Amine (R-NH₂), EDCI/HOBt | Amide (-CONHR) | Peptide synthesis, introduction of diverse functional groups |

| Reduction | LiAlH₄ or H₂/Pd/C | Primary Alcohol (-CH₂OH) | Removal of acidic site, further functionalization |

Modifications and Functionalization of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system susceptible to various modifications, primarily through electrophilic substitution. ijabbr.com The positions adjacent to the oxygen atom (C2 and C5) are the most reactive. ijabbr.com

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions such as halogenation, nitration, and acylation can be applied to the furan ring, although the high reactivity often necessitates mild reaction conditions to avoid polymerization. ijabbr.com For 3-substituted furans, substitution typically occurs at the C2 or C5 positions. For example, bromination can be achieved using agents like N-bromosuccinimide (NBS). vulcanchem.com

Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as Suzuki and Stille couplings, allow for the introduction of a wide range of substituents onto the furan ring. These reactions typically require the prior installation of a handle, such as a halogen or a boronic acid, on the furan ring. For example, Suzuki coupling of a furan boronic acid derivative can introduce aryl or heteroaryl groups. acs.org

Metalloradical Cyclization: Advanced techniques like cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls can be used to construct highly substituted furan rings from acyclic precursors, offering a powerful tool for generating diverse analogues. nih.gov

Synthesis of 2-Amino-3-(furan-3-yl)propanoic Acid and Related Non-Coded Amino Acid Analogues

The synthesis of 2-amino-3-(furan-3-yl)propanoic acid, also known as 3-(3-furyl)alanine, is of significant interest as it provides a non-coded amino acid that can be incorporated into peptides. acs.orgnih.gov This analogue can act as a mimic of natural amino acids like phenylalanine. nih.gov

One common synthetic route involves the reduction of a 3-(heteroaryl)-2-(hydroxyimino)propanoic acid precursor using zinc dust and formic acid, which yields the racemic amino acid. jst.go.jp The amino acid can then be N-formylated using formic acid and acetic anhydride (B1165640). jst.go.jp The hydrochloride salt of 2-amino-3-(furan-3-yl)propanoic acid is commercially available. sigmaaldrich.com The synthesis of N-methylated versions, such as N-methyl-3-(3-furyl)alanine, has also been reported, often starting from the parent amino acid via direct methylation. smolecule.com

| Compound Name | Significance | Synthetic Precursor Example |

|---|---|---|

| 2-Amino-3-(furan-3-yl)propanoic acid | Non-coded amino acid, phenylalanine analogue nih.gov | 3-(Furan-3-yl)-2-(hydroxyimino)propanoic acid jst.go.jp |

| N-Methyl-3-(3-furyl)alanine | Component of bioactive natural peptides acs.orgnih.gov | 3-(3-Furyl)alanine smolecule.com |

Introduction of Heteroatoms or Additional Ring Systems into Analogues

Creating analogues with different heterocyclic cores or additional ring systems is a key strategy in drug discovery to explore new chemical space and modulate biological activity.

Heteroatom Replacement: The furan ring can be replaced with other five-membered heterocycles like thiophene (B33073) or six-membered rings like pyridine (B92270) to create bioisosteric analogues. For example, 2-amino-3-(thiophen-2-yl)propanoic acid is a known analogue where the furan oxygen is replaced by sulfur.

Ring Annulation and Fusion: More complex analogues can be synthesized by fusing another ring to the furan or the propanoic acid side chain. For instance, benzofuran (B130515) derivatives can be created, which significantly alters the molecule's shape and electronic properties. acs.org The synthesis of complex molecules containing furan rings attached to other heterocyclic systems like oxadiazoles (B1248032) and diazepanes has also been documented. ontosight.ai

Combinatorial Synthesis and Library Generation

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of this compound derivatives. These libraries are invaluable for screening for biological activity.

Solid-Phase Synthesis: The carboxylic acid handle of this compound is well-suited for attachment to a solid support, enabling the use of solid-phase organic synthesis (SPOS). Once anchored, the furan ring can be subjected to a variety of functionalization reactions in a parallel fashion, followed by cleavage from the resin to yield a library of purified products.

Solution-Phase Parallel Synthesis: Alternatively, solution-phase parallel synthesis can be employed. Using automated liquid handlers, a core structure like this compound can be reacted with a diverse set of building blocks (e.g., a library of amines for amidation) in a multi-well plate format. This approach allows for the rapid generation of a large number of discrete compounds for screening. acs.org

Design Principles for Bio-inspired Analogues

The design of new analogues is often inspired by natural products or known bioactive molecules. The furan moiety itself is present in numerous natural products and serves as a versatile scaffold for bioisosteric replacement and the design of novel therapeutic agents. ijabbr.commdpi.com

Bioisosterism: The furan ring can act as a bioisostere for other aromatic rings, such as a phenyl or thiophene ring. ijabbr.combohrium.com This principle is used to design analogues with potentially improved pharmacokinetic or pharmacodynamic properties. For example, 3-(3-furyl)alanine is considered a bio-inspired analogue of phenylalanine. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 3 Furan 3 Yl Propanoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Furan-3-yl)propanoic acid, both ¹H and ¹³C NMR spectroscopy provide essential data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound contains several distinct proton signals: the protons on the furan (B31954) ring, the protons of the propanoic acid chain, and the acidic proton of the carboxyl group. The furan ring protons typically appear in the aromatic region of the spectrum (δ 6.0-7.5 ppm). The two methylene (B1212753) groups (-CH₂-) of the propanoic acid chain will appear as distinct signals, likely triplets, in the aliphatic region (δ 2.5-3.0 ppm) due to spin-spin coupling with each other. The carboxylic acid proton is often a broad singlet at a downfield chemical shift (δ 10-13 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the acid (δ ~170-180 ppm), the four carbons of the furan ring (δ ~110-145 ppm), and the two methylene carbons of the propanoic acid chain (δ ~25-40 ppm). mdpi.comresearchgate.net The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad s) | 175.0 - 180.0 | Chemical shift is concentration and solvent dependent. |

| Furan C2-H | ~7.4 (m) | ~143.0 | |

| Furan C5-H | ~7.3 (m) | ~140.0 | |

| Furan C4-H | ~6.3 (m) | ~110.0 | |

| Furan C3 | - | ~122.0 | Substituted carbon, no attached proton. |

| Propanoic α-CH₂ | ~2.7 (t) | ~34.0 | Triplet due to coupling with β-CH₂. |

| Propanoic β-CH₂ | ~2.9 (t) | ~25.0 | Triplet due to coupling with α-CH₂. |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.

Molecular Weight and Fragmentation Analysis using Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₇H₈O₃), the calculated monoisotopic mass is approximately 140.047 Da. nih.govuni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 140. nih.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info For this compound, characteristic fragments would also arise from cleavage of the furan ring and the propanoic acid side chain. A significant peak might be expected from the cleavage of the bond between the α and β carbons of the side chain, leading to a stable furfuryl-type cation.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Formula | Notes |

| 140 | Molecular Ion [M]⁺ | [C₇H₈O₃]⁺ | Parent ion. |

| 123 | [M - OH]⁺ | [C₇H₇O₂]⁺ | Loss of the hydroxyl radical. |

| 95 | [M - COOH]⁺ | [C₆H₇O]⁺ | Loss of the carboxyl group. |

| 81 | Furan-containing fragment | [C₅H₅O]⁺ | Cleavage of the side chain, forming a stable cation. |

| 45 | Carboxyl fragment | [COOH]⁺ | Represents the carboxylic acid functional group. |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. mdpi.com Vibrations associated with the furan ring, including C-H and C=C stretching, typically appear in the 3100-3150 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively. researchgate.net

Raman Spectroscopy: Raman spectroscopy also provides information on these vibrational modes. While the O-H stretch is often weak in Raman, the C=O stretch will be present. The furan ring vibrations, particularly the symmetric stretching modes, are often strong and well-defined in the Raman spectrum, providing complementary data to the IR spectrum. wiley.comchemicalpapers.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Functional Group |

| O-H stretch (H-bonded) | 2500 - 3300 (very broad) | Weak | Carboxylic Acid |

| C-H stretch (furan) | 3100 - 3150 | 3100 - 3150 | Furan Ring |

| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Propanoic Chain |

| C=O stretch | 1700 - 1725 (strong) | 1700 - 1725 | Carboxylic Acid |

| C=C stretch (furan) | 1500 - 1600 | 1500 - 1600 (strong) | Furan Ring |

| C-O stretch | 1210 - 1320 | Carboxylic Acid / Furan |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most unambiguous structural determination by mapping the electron density of a single crystal. This technique can precisely determine the three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of organic acids. sigmaaldrich.com For this compound, reversed-phase HPLC would be a suitable method. shimadzu.comnotulaebotanicae.ro A C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol (B129727) gradient would likely provide good separation and a sharp peak for the compound. core.ac.uk A UV detector, set to a wavelength where the furan ring absorbs (around 210-250 nm), would be appropriate for detection. notulaebotanicae.ro The retention time of the peak is a characteristic of the compound under specific conditions, and the peak area can be used for quantification to determine purity.

Gas Chromatography (GC): GC can also be used, but it often requires derivatization of the polar carboxylic acid group to increase its volatility. shimadzu.com A common method is to convert the carboxylic acid to its methyl or trimethylsilyl (B98337) (TMS) ester. shimadzu.comjapsonline.com The derivatized compound can then be analyzed on a suitable capillary column, and the purity assessed by the presence of a single major peak. GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, as it provides both the retention time and the mass spectrum of the compound, allowing for highly confident identification and purity assessment. d-nb.inforesearchgate.net

Mechanistic Investigations of 3 Furan 3 Yl Propanoic Acid Chemical Reactions

Reaction Pathways Involving the Carboxylic Acid Moiety

The propanoic acid side chain of 3-(Furan-3-yl)propanoic acid undergoes typical reactions characteristic of carboxylic acids. These transformations primarily involve nucleophilic acyl substitution, where the carboxyl carbon is attacked by a nucleophile, leading to the displacement of the hydroxyl group.

Esterification: In the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), this compound reacts with alcohols (R-OH) to form the corresponding esters. The reaction proceeds via the Fischer esterification mechanism, involving protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Amide Formation: The carboxylic acid can be converted into amides by reaction with amines (R-NH₂). This transformation is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with activators like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. For example, coupling with β-alanine forms the corresponding amide derivative.

Acyl Halide Formation: Reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive 3-(furan-3-yl)propanoyl chloride. This acyl chloride is a versatile intermediate for synthesizing esters, amides, and other derivatives under milder conditions than the parent carboxylic acid.

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(furan-3-yl)propan-1-ol (B2809415). This reduction typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. A study on a related tetrahydrofuran derivative demonstrated the reduction of a carboxylic acid at the 3-position to the corresponding methanol (B129727) derivative. researchgate.net

Reactivity of the Furan (B31954) Ring towards Electrophilic Aromatic Substitution

The furan ring is an electron-rich aromatic system that is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). derpharmachemica.compearson.com The oxygen heteroatom donates electron density to the ring, activating it towards attack by electrophiles. This substitution occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at the β-positions (C3 and C4) (two resonance structures). derpharmachemica.com

In this compound, the substituent is at a β-position. The propanoic acid group is a deactivating, meta-directing group in the context of benzene chemistry. However, in the highly activated furan system, its electronic influence is secondary to the inherent reactivity of the ring. Therefore, electrophilic attack will still be strongly directed to the more reactive α-positions, C2 and C5.

Friedel-Crafts Reactions: Due to the high reactivity of the furan ring, Friedel-Crafts reactions can often proceed under milder conditions than those required for benzene. For instance, Friedel-Crafts acylation of 3-substituted furans has been shown to occur regioselectively at the C2 or C5 position. capes.gov.br Similarly, Ir-catalyzed Friedel-Crafts-type allylation of 3-substituted furans with branched allylic alcohols has been reported, yielding chiral furan derivatives. acs.org Hydroarylation of related 3-(furan-2-yl)propenoic acids with arenes in the presence of strong Brønsted or Lewis acids (e.g., TfOH, AlCl₃) proceeds via superelectrophilic activation to form 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov The mechanism involves the formation of a reactive O,C-diprotonated dicationic intermediate. mdpi.comresearchgate.net

Halogenation: Halogenation of furan is typically rapid and can lead to polysubstitution if not controlled. Milder reagents are often used.

Nitration: Nitration of furan requires carefully controlled conditions to avoid degradation of the acid-sensitive ring. A common reagent is acetyl nitrate (B79036) (CH₃COONO₂) at low temperatures.

Nucleophilic Attack and Addition Reactions on Furan-Propanoic Acid Derivatives

While the electron-rich furan ring itself is generally resistant to nucleophilic attack, such reactions can occur on its derivatives under specific circumstances.

Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, the furan ring must be activated by potent electron-withdrawing groups. Kinetic studies on 5-substituted-2-furfurylidenemalononitriles show that nucleophilic replacement of groups like phenylsulfonyl is possible, with the rate-determining step being the nucleophilic attack at the C5 position of the furan ring. chempap.org For this compound, such a reaction would require derivatization to include a strong electron-withdrawing group and a suitable leaving group on the furan ring.

Reactions of Ester Derivatives: Ester derivatives of this compound can react with organometallic nucleophiles. For example, reaction with two equivalents of a Grignard reagent (RMgX) or an organolithium reagent (RLi) would lead to the formation of a tertiary alcohol after nucleophilic addition to the carbonyl carbon.

Nucleophilic Attack on Oxidized Furan: Oxidation of the furan ring can generate reactive species susceptible to nucleophilic attack. For instance, oxidation with singlet oxygen can form an endoperoxide, which rearranges to a reactive keto-enal. This intermediate is readily attacked by various nucleophiles, a strategy used in DNA cross-linking studies where amine nucleophiles from DNA bases attack the oxidized furan moiety. ugent.be

Cyclization and Rearrangement Processes

The structure of this compound and its derivatives allows for several intramolecular cyclization and rearrangement reactions, often acid-catalyzed, to form new carbocyclic and heterocyclic systems.

Intramolecular Friedel-Crafts Acylation/Alkylation: The propanoic acid side chain can participate in intramolecular cyclization. Upon conversion of the carboxylic acid to a more reactive species like an acyl chloride, an intramolecular Friedel-Crafts acylation can occur. The electrophilic acylium ion would attack the activated C2 or C4 position of the furan ring. Attack at C2 would lead to a five-membered ketone fused to the furan ring, while attack at C4 would yield a six-membered ketone. Intramolecular Friedel-Crafts alkylation of related 3-substituted furan systems has been used to synthesize tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org

Piancatelli Rearrangement: The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones via a furan ring-opening and a 4π-electrocyclization cascade. thieme-connect.comrsc.org While the parent compound is not a 2-furylcarbinol, derivatives of this compound could be engineered to undergo this type of rearrangement. For example, reduction of the acid to an alcohol followed by functionalization at the C2 position could create a suitable precursor. The aza-Piancatelli reaction, using an amine nucleophile, is another variant that leads to aminocyclopentenones. rsc.orgnih.govscilit.com Computational studies have explored the mechanism and the influence of substituents on the furan ring on the reaction's feasibility. nih.gov

Oxidative and Reductive Transformations of the Compound

Both the furan ring and the propanoic acid side chain can be subjected to oxidative and reductive transformations.

Oxidation: The furan ring is sensitive to oxidizing agents. Strong oxidation can lead to ring opening. Vapor-phase catalytic oxidation of furan derivatives over vanadium-based catalysts typically yields maleic anhydride (B1165640) or maleic acid. researchgate.net The proposed mechanism involves the formation of an endoperoxide. researchgate.net In biological systems, cytochrome P450-catalyzed oxidation of the furan ring can form a reactive cis-enedione metabolite, which is a key pathway in the metabolism of many furan-containing compounds. nih.gov Oxidation of 3-(furan-2-yl)propan-1-ol (B1267899) can yield 3-(furan-2-yl)propanoic acid, indicating the stability of the acid moiety under certain oxidative conditions.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring via catalytic hydrogenation. oup.com This is commonly achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com The reaction conditions can be controlled to selectively reduce the furan ring without affecting the carboxylic acid group. For example, (E)-3-(3-furyl)prop-2-en-1-ol has been hydrogenated to 3-(furan-3-yl)propan-1-ol using Pd/C, reducing the double bond while leaving the furan ring intact, suggesting that further reduction of the furan ring would require more forcing conditions. google.com Conversely, as mentioned in section 5.1, the carboxylic acid can be selectively reduced to an alcohol using LiAlH₄.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving furan derivatives provide insight into reaction rates and feasibility. While specific data for this compound is limited, studies on related compounds offer valuable comparative information.

Reaction Kinetics: The kinetics of reactions between hydroxyl (OH) radicals and furan derivatives are crucial for understanding atmospheric and combustion chemistry. acs.orgwhiterose.ac.uk Laser flash photolysis studies have determined rate coefficients for these reactions. The reactions are typically dominated by OH addition to the furan ring at lower temperatures and show a negative temperature dependence, meaning the rate decreases as temperature increases. whiterose.ac.ukwhiterose.ac.uk The rate coefficients are generally large, indicating a rapid reaction.

Table 1: Rate Coefficients for the Reaction of OH Radicals with Furan and Alkylated Derivatives at 298 K. whiterose.ac.uk

Thermodynamics: Thermodynamic parameters such as enthalpy and entropy of solubility have been determined for related compounds like 5-(4-methylphenyl)-2-furanpropanoic acid in various organic solvents. lpnu.ua Such data is crucial for understanding dissolution processes and designing crystallization procedures. The standard pKa value for propanoic acid is approximately 4.87, and the presence of the furan ring is not expected to alter this value dramatically. webassign.net

Table 2: Thermodynamic Parameters of Solubility for 5-(4-methylphenyl)-2-furanpropanoic acid at 298.15 K. lpnu.ua

Computational and Theoretical Studies of 3 Furan 3 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 3-(Furan-3-yl)propanoic acid. These calculations can determine key properties that govern the molecule's stability and reactivity.

Electronic Properties: The distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates its chemical behavior. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. While specific DFT calculations for this compound are not widely published, studies on analogous furan (B31954) derivatives provide valuable insights. For instance, DFT studies on related 3-(furan-2-yl)propenoic acid derivatives have been used to calculate electrophilicity indices and analyze the contributions of specific atoms to the LUMO, which are crucial for understanding reaction mechanisms. mdpi.comnih.gov

Reactivity Descriptors: Quantum chemical methods can also be used to calculate a variety of reactivity descriptors. These include:

Electron Density: This indicates the most probable locations of electrons and can highlight electron-rich or -deficient regions susceptible to electrophilic or nucleophilic attack, respectively.

Electrostatic Potential Maps: These maps visualize the charge distribution and are used to predict sites for intermolecular interactions.

Global and Local Reactivity Indices: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity.

A study on a large dataset of organic radicals and closed-shell molecules using the M06-2X/def2-TZVP level of theory has demonstrated the power of these methods in accurately determining thermodynamic and kinetic parameters. nrel.gov Such approaches could be readily applied to this compound to predict its radical stability and reaction energetics.

Table 1: Predicted Physicochemical Properties for a Related Compound, (r)-3-Amino-3-(furan-3-yl)propanoic acid

| Property | Value |

| TPSA (Topological Polar Surface Area) | 76.46 |

| LogP | 0.7541 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 3 |

| Data sourced from a computational chemistry analysis of (r)-3-Amino-3-(furan-3-yl)propanoic acid, a structurally similar compound. chemscene.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior, providing insights into conformational flexibility and how molecules interact with their environment over time. nih.govosti.gov

For this compound, the propanoic acid side chain can rotate and fold, leading to various conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy state in isolation.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the identification and characterization of compounds.

NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational models can predict ¹H and ¹³C NMR spectra with a reasonable degree of accuracy. While specific predicted spectra for this compound are not published, studies on similar furan-containing compounds have shown that characteristic signals for furan protons typically appear in the δ 7.4–7.6 ppm range in ¹H NMR spectra. vulcanchem.com For the related 3-(furan-2-yl)propenoic acid, experimental ¹H NMR data shows signals at δ = 6.32, 6.49-6.50, 6.67, and 7.51-7.54 ppm, and ¹³C NMR signals at δ = 112.6, 115.0, 115.9, 133.2, 145.4, 150.8, and 172.6 ppm. mdpi.com

IR Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule, which are related to its functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and vibrations associated with the furan ring. mdpi.com Computational chemistry can calculate these vibrational frequencies, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.myresearchgate.net

While no specific QSAR studies focusing solely on this compound analogues were found, the methodology is widely applied to various classes of compounds, including propionic acid derivatives. researchgate.net A QSAR study on a series of propionic acid derivatives, for instance, revealed that their antimicrobial activities were governed by topological parameters such as Kier's alpha first order shape index and the valence first order molecular connectivity index. researchgate.net

For a series of this compound analogues, a QSAR model could be developed by:

Synthesizing and testing a library of related compounds with varying substituents on the furan ring or modifications to the propanoic acid chain.

Calculating a set of molecular descriptors for each analogue. These can include electronic, steric, and lipophilic properties.

Using statistical methods, such as multiple linear regression or partial least squares, to build a model that correlates the descriptors with the observed biological activity. analis.com.my

Validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. By modeling the reactants, products, transition states, and intermediates, researchers can gain a detailed understanding of how a reaction proceeds.

For this compound, computational methods could be used to explore various reactions, such as its synthesis or its metabolic pathways. For example, a study on the hydroarylation of 3-(furan-2-yl)propenoic acids used DFT calculations to identify the reactive electrophilic species as O,C-diprotonated forms of the starting furan acids. mdpi.comnih.gov This demonstrates how computational approaches can pinpoint key intermediates and transition states that are often difficult to observe experimentally.

The general workflow for elucidating a reaction mechanism using computational methods involves:

Proposing a plausible reaction pathway.

Calculating the geometries and energies of all stationary points along this pathway (reactants, intermediates, transition states, and products).

Locating the transition state structure and confirming it connects the reactant and product.

Calculating the activation energy, which determines the reaction rate.

Exploring alternative pathways to determine the most favorable one.

These computational studies provide invaluable insights into the underlying principles that govern the chemical transformations of this compound and its derivatives.

Biological Activity Investigations and Bio Inspired Applications of 3 Furan 3 Yl Propanoic Acid and Its Analogues Non Clinical/non Human

Investigation of Plant Growth Modulation and Herbicidal Activity of Non-Coding Amino Acid Derivatives

Furan (B31954) derivatives have been investigated for their potential as plant growth regulators and herbicides. smolecule.commedchemexpress.com Some non-coding heterocyclic amino acids incorporating a furan ring have shown promise in controlling undesired plant growth. These compounds can interfere with essential biochemical pathways in plants, leading to growth inhibition or mortality.

Research into 2-(4-aryloxyphenoxy) propionamide (B166681) derivatives, which are known to inhibit the acetyl-CoA carboxylase (ACCase) enzyme in weeds, has led to the synthesis of new analogues to combat herbicide resistance. jlu.edu.cn In one study, novel propionamide derivatives synthesized from starting materials like (R)-(+)-2-(4-hydroxyphenoxy) propanoic acid demonstrated moderate to high herbicidal activity against species like crabgrass and barnyard grass at specified concentrations. jlu.edu.cn For instance, certain synthesized compounds showed over 96% activity against these weeds at an application rate of 375 g/hm². jlu.edu.cn Another study identified a furan-containing compound, N-(cyclohexylmethyl)-5-methyl-3H-furan-4-carboxamide (TN22), which exhibited moderate herbicidal injury to velvetleaf and field bindweed. tennessee.edu These findings underscore the potential of the furan propanoic acid scaffold in developing new agricultural agents for weed management. tennessee.eduresearchgate.net

Exploration of Antimicrobial Properties in in vitro Models

The furan ring is a component of many compounds with established antimicrobial properties. nih.gov Analogues of 3-(furan-3-yl)propanoic acid have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microbes, including bacteria and fungi.

A significant study focused on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives and tested their antimicrobial activity. mdpi.comnih.gov The results indicated that these compounds, along with their precursors, exhibited potent antifungal activity against the yeast-like fungus Candida albicans, with a minimum inhibitory concentration (MIC) of 64 µg/mL. mdpi.comnih.gov The same group of compounds also suppressed the growth of the Gram-positive bacterium Staphylococcus aureus with a MIC value of 128 µg/mL for most derivatives tested. mdpi.com Furthermore, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid were effective against the Gram-negative bacterium Escherichia coli, showing inhibition at a MIC of 64 µg/mL. ijabbr.com

Other related furan structures have also demonstrated a broad spectrum of antimicrobial action. For instance, furan-substituted thiadiazolyl hydrazone derivatives have been shown to be active against E. coli, Bacillus mycoides, and C. albicans. wiley.com Similarly, novel carbamothioyl-furan-2-carboxamide derivatives showed significant inhibition against both bacterial and fungal strains. mdpi.com The antimicrobial efficacy of these compounds is often attributed to the specific structural features of the furan derivative, which can interfere with microbial growth through various mechanisms. nih.gov

Table 1: Antimicrobial Activity of this compound Analogues and Other Furan Derivatives

Compound/Derivative Class Microorganism Activity/Measurement Source 3-Aryl-3-(furan-2-yl)propanoic acid derivatives Candida albicans MIC: 64 µg/mL [9, 13] 3-Aryl-3-(furan-2-yl)propanoic acid derivatives Staphylococcus aureus MIC: 128 µg/mL mdpi.com 3-Aryl-3-(furan-2-yl)propanoic acid derivatives Escherichia coli MIC: 64 µg/mL nih.gov Furan-substituted thiadiazolyl hydrazones E. coli, B. mycoides, C. albicans Active utripoli.edu.ly Carbamothioyl-furan-2-carboxamide derivatives Bacterial and Fungal Strains Significant Inhibition researchgate.net

Enzyme Inhibition Studies and Characterization of Enzyme-Ligand Interactions (excluding human clinical enzymes)

Furan-containing molecules are known to act as inhibitors for a variety of enzymes. This inhibitory action is central to their biological effects, from antimicrobial to herbicidal activities. In non-human systems, analogues of this compound have been explored as inhibitors of enzymes crucial for the survival of pathogens or the growth of weeds.

For example, furan chalcone (B49325) derivatives have been synthesized and screened for their inhibitory activity against urease, a key enzyme in some pathogenic bacteria like Helicobacter pylori. researchgate.net In one study, certain furan chalcones were found to be more potent urease inhibitors than the standard drug thiourea. researchgate.net The mechanism often involves the furan derivative binding to the active site of the enzyme, preventing the substrate from binding and thus blocking the enzyme's function.

Furthermore, furan derivatives have been investigated as inhibitors of other microbial enzymes. The antimicrobial action of these compounds can be due to the selective inhibition of microbial growth and the modification of enzymes. nih.gov The development of phosphinic dipeptides as transition-state analogue inhibitors for metallo-aminopeptidases, which are found across all biological kingdoms, highlights a strategy where furan-containing fragments could be incorporated to enhance binding and specificity. nih.gov

Studies on Interactions with Model Biological Systems (e.g., cellular assays, receptor binding in non-human models)

The biological activity of this compound analogues has been investigated using various non-human model systems, including cellular assays and receptor binding studies. These studies provide insights into the molecular mechanisms underlying the observed biological effects.

In the realm of receptor binding, furan-substituted analogues of the natural product Salvinorin A were synthesized to probe its interaction with the κ-opioid receptor (KOR) in animal models. acs.orgnih.gov These studies revealed that the furan ring likely binds in a congested part of the receptor's binding pocket, as sterically smaller substitutions on the furan ring were preferred for maintaining potency. acs.orgnih.gov This research is valuable for understanding ligand-receptor interactions and designing novel probes for studying receptor function. acs.orgnih.gov

In cellular assays, various furan derivatives have been evaluated for their antiproliferative effects on different cell lines. For instance, benzo[b]furan derivatives have shown the ability to inhibit the growth of various cancer cell lines, with some compounds exhibiting potent activity at nanomolar concentrations. mdpi.com Similarly, novel carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant activity against several human cancer cell lines in vitro. mdpi.com These studies on non-human cell models help to elucidate the potential of these compounds as biochemical tools for studying cell proliferation and related pathways.

Role of this compound and its Analogues as Metabolic Probes in Biological Pathways (non-human)

Beyond their direct biological activities, furan-containing compounds, including analogues of this compound, serve as valuable tools in biochemical research. They can be employed as metabolic probes to investigate and understand complex biological pathways in non-human systems.

The furan moiety itself can be metabolically activated by enzymes like cytochrome P450, leading to reactive intermediates. lablogic.comnih.gov This property has been harnessed to develop chemoproteomic platforms to identify proteins that are adducted by these reactive metabolites. acs.org By using furan-containing compounds as probes, researchers can identify the protein targets of these molecules within cells, such as primary hepatocytes, providing insights into their mechanisms of action and potential off-target effects. acs.org

Furthermore, the development of molecular probes designed to specifically react with furan moieties has been reported. researchgate.net For example, a maleimide-based probe that undergoes a Diels-Alder reaction with furans allows for the easy identification of furan-containing natural products in crude extracts from microorganisms like Streptomyces strains. researchgate.net This enables the discovery of novel bioactive molecules from natural sources. (R)-2-Amino-3-(furan-2-yl)propanoic acid is also explored for its interactions with enzymes and receptors involved in metabolic regulation.

Application in Biochemical Research as Building Blocks for Complex Biomolecules

The structural framework of this compound and its analogues makes them versatile building blocks for the synthesis of more complex and biologically significant molecules in a research context. ontosight.aismolecule.com The furan ring offers a reactive and adaptable scaffold that can be chemically modified to create diverse molecular architectures.

In organic synthesis, furan derivatives serve as precursors for a wide array of compounds, including those with potential antimicrobial or other biological activities. smolecule.com For instance, 3-(furan-2-yl)propenoic acids are used as starting materials to synthesize 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation reactions. mdpi.com Non-proteinogenic amino acids containing a furan ring, such as (R)-2-Amino-3-(furan-2-yl)propanoic acid, are valuable in peptide synthesis and for creating novel compounds with specific biological functions. medchemexpress.com The ability to incorporate the furan moiety into larger molecules allows researchers to systematically study structure-activity relationships and develop novel biochemical tools and probes.

Conclusion and Future Research Perspectives for 3 Furan 3 Yl Propanoic Acid

Synthesis and Derivatization Advancements

The development of novel and efficient synthetic routes to 3-(furan-3-yl)propanoic acid and its derivatives is fundamental to unlocking their potential. While general methods for the synthesis of related furan-2-ylpropanoic acids are established, such as the hydroarylation of 3-(furan-2-yl)propenoic acids, specific high-yielding protocols for the 3-yl isomer are less documented. mdpi.com Future synthetic endeavors should focus on:

Novel Synthetic Methodologies: Exploration of modern coupling reactions, such as palladium-catalyzed cross-coupling of a 3-halofuran with a three-carbon building block, could provide a direct and modular route.

Asymmetric Synthesis: The development of enantioselective methods to access chiral derivatives, for instance, (R)-2-Hydroxy-3-(furan-3-yl)propanoic acid, is of high interest for potential pharmaceutical applications. acs.org

Derivatization Strategies: A systematic exploration of derivatization at the carboxylic acid moiety (e.g., esterification, amidation) and on the furan (B31954) ring itself will be crucial for creating libraries of compounds for screening and structure-activity relationship (SAR) studies. This includes the synthesis of amide derivatives like 3-(furan-3-ylformamido)propanoic acid. nih.gov

A comparative look at synthetic approaches for related compounds can inform strategies for the 3-yl isomer. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.comnih.gov

Unexplored Avenues in Mechanistic Organic Chemistry

The reactivity of the furan ring in this compound, particularly in electrophilic substitution and ring-opening reactions, presents a rich area for mechanistic investigation. The electronic differences between the 2- and 3-positions of the furan ring are expected to lead to distinct reaction pathways and product distributions.

Key areas for mechanistic exploration include:

Electrophilic Aromatic Substitution: Detailed kinetic and computational studies on the regioselectivity of electrophilic substitution on the 3-substituted furan ring are needed.

Reaction Mechanisms in Acidic Media: The behavior of furan derivatives in strong acids can be complex, involving protonation, ring-opening, and polymerization. stackexchange.com Understanding the mechanistic pathways of this compound under such conditions is crucial for controlling its reactivity. For the 2-yl isomer, studies have shown the formation of O,C-diprotonated forms as reactive electrophilic species in superacids. mdpi.com

Comparative Reactivity Studies: A direct comparison of the reaction kinetics and mechanisms of this compound with its 2-yl isomer would provide valuable insights into the influence of substituent position on furan chemistry.

Challenges and Opportunities in Advanced Characterization

Thorough characterization is paramount for understanding the structure-property relationships of this compound and its derivatives. While standard techniques provide basic structural information, advanced methods can offer deeper insights.

| Characterization Technique | Information Gained | Challenges & Opportunities |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including stereochemistry and conformational analysis. | Opportunities for 2D NMR (COSY, HSQC, HMBC) to unambiguously assign protons and carbons, especially for complex derivatives. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis for structural confirmation. | High-resolution mass spectrometry (HRMS) can confirm elemental composition. Tandem MS (MS/MS) can probe fragmentation pathways. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure in the solid state. | Obtaining suitable single crystals for analysis can be a challenge. Provides valuable data on bond lengths, bond angles, and intermolecular interactions. |

| Vibrational Spectroscopy (IR and Raman) | Information on functional groups and molecular vibrations. | Can be used to study hydrogen bonding interactions involving the carboxylic acid group. |

Predicted data, such as collision cross-section values from ion mobility-mass spectrometry, can complement experimental findings. uni.lu

Emerging Directions in Computational Chemistry Applied to Furan-Propanoic Acid Systems

Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the electronic structure, reactivity, and properties of this compound.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To investigate reaction mechanisms, predict spectroscopic properties, and assess the thermodynamic and kinetic parameters of various transformations. DFT studies on related 2-yl systems have been used to understand the nature of reactive intermediates. mdpi.com

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To correlate the structural features of a series of this compound derivatives with their biological activities, guiding the design of more potent compounds.

Computational predictions for related compounds, such as the amino-derivatives, provide some initial parameters. chemscene.com

Potential for Continued Non-Clinical Biological Explorations and Bio-inspired Design

While the biological profile of this compound itself is not extensively reported, the furan scaffold is present in numerous biologically active compounds. utripoli.edu.ly This suggests that this compound and its derivatives are promising candidates for non-clinical biological evaluation.

Antimicrobial Activity: Derivatives of furan-2-yl-propanoic acid have demonstrated activity against various microbial strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.comutripoli.edu.lynih.gov A systematic screening of this compound derivatives against a panel of pathogenic microbes is a logical next step.

Enzyme Inhibition: The carboxylic acid functionality and the furan ring could serve as pharmacophoric elements for targeting various enzymes. For instance, related structures have been investigated as integrin inhibitors. acs.org

Bio-inspired Materials: The furan moiety can participate in Diels-Alder reactions, opening avenues for the development of reversible polymers and self-healing materials.

Interdisciplinary Research Synergies and Collaborative Prospects

The full potential of this compound can be best realized through interdisciplinary collaborations.

Organic Chemistry and Catalysis: Collaboration between synthetic chemists and catalysis experts can lead to the development of more efficient and sustainable synthetic routes.

Chemistry and Biology/Pharmacology: Partnerships with biologists and pharmacologists are essential for the biological evaluation of new derivatives and for understanding their mechanisms of action.

Experimental and Computational Chemistry: A strong synergy between experimental and computational chemists will be crucial for a deep understanding of the structure, reactivity, and properties of these compounds.

Materials Science and Polymer Chemistry: Collaborations in this area could lead to the development of novel furan-based polymers and materials with unique properties.

Q & A

What spectroscopic and crystallographic methods are recommended for confirming the structure and purity of 3-(Furan-3-yl)propanoic acid?

Level : Basic

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for identifying functional groups and confirming regiochemistry. For example, coupling constants in 1H NMR can resolve stereochemical ambiguities (e.g., J values between 8–12 Hz for trans-configurations in similar propanoic acid derivatives) .

- Mass Spectrometry (MS) : High-resolution LC-MS/MS or GC-MS with electron ionization (EI) can validate molecular weight and fragmentation patterns. For instance, GC-MS spectra of 3-(2-hydroxyphenyl)propanoic acid show dominant fragments at m/z 179 (M-CH3) and 135 (M-CO2H) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and hydrogen-bonding networks. In related compounds, O–H⋯O dimers stabilize crystal packing, with bond lengths of ~1.32 Å for carboxylic acid groups .

- Purity Checks : HPLC with UV detection (λ = 210–280 nm) ensures >95% purity, critical for reproducibility in downstream assays.

How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

Level : Advanced

Methodological Answer :

- Isotope Labeling : Introduce 13C or 14C labels at the furan or propanoic acid moiety to track biotransformation. For example, 3-(4-hydroxyphenyl)propanoic acid undergoes sulfation and glucuronidation, detectable via LC-MS isotopic patterns .

- In Vitro Models : Use liver microsomes or hepatocytes to identify phase I/II metabolites. Monitor for decarboxylation (yielding furan-acetic acid derivatives) or hydroxylation via CYP450 enzymes.

- Metabolite Profiling : Employ high-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID) to characterize conjugates (e.g., sulfates, glucuronides). For instance, 3-(sulfooxy)phenylpropanoic acid is a known metabolite of related compounds .

- Computational Prediction : Tools like BioTransformer can predict potential metabolic routes, such as β-oxidation or gut microbiota-mediated transformations .

What synthetic strategies minimize byproduct formation during the preparation of this compound?

Level : Advanced

Methodological Answer :

- Catalyst Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of propargyl intermediates. Avoid over-reduction of the furan ring by controlling H2 pressure (<5 atm) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution in furan coupling reactions. For example, tert-butyl propiolate reacts with thiols in DMF to yield acrylate derivatives with >80% selectivity .

- Purification Techniques : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to isolate the target compound. Purity >95% is achievable, as demonstrated for 3-(imidazolylthio)propanoic acid derivatives .

How do structural modifications at the furan ring influence the physicochemical properties of this compound derivatives?

Level : Advanced

Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Substituents like -NO2 or -CF3 increase acidity (lower pKa). For example, 3-(4-trifluoromethylphenyl)propanoic acid has a pKa ~2.5 due to inductive effects .

- Hydrogen Bonding : Hydroxyl or methoxy groups enhance solubility via intermolecular H-bonding. In 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, intramolecular H-bonding reduces aqueous solubility but stabilizes crystalline phases .

- Steric Effects : Bulky substituents (e.g., methyl at C-2 of furan) hinder enzymatic degradation, prolonging half-life in biological systems .

What analytical approaches resolve contradictions in reported solubility data for this compound?

Level : Advanced

Methodological Answer :

- Solvent Screening : Test solubility in buffered solutions (pH 2–10) using shake-flask methods. For instance, solubility in PBS (pH 7.4) may differ from pure water due to ionization .

- Temperature Gradients : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability. Differential scanning calorimetry (DSC) can identify polymorphic transitions affecting solubility .

- Impurity Analysis : Use HPLC-UV/ELSD to detect trace surfactants or counterions (e.g., Na+ adducts at m/z 179 in ESI-MS) that artificially inflate solubility values .

How can computational methods predict the acid dissociation constants (pKa) of this compound?

Level : Basic

Methodological Answer :

- Quantum Mechanical Calculations : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts pKa by optimizing deprotonated structures. For example, calculations for 3-(dimethylazinoyl)propanoic acid show pKa deviations <0.5 units from experimental values .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models to account for hydrogen-bonding networks. The pKa of 3-(hydroxyphenyl)propanoic acid derivatives correlates with solvent-accessible surface area (SASA) of the -COOH group .

- Validation : Compare computed values with potentiometric titration data in standardized buffers (e.g., 0.1 M KCl) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.